Methyl 3-({[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[2-(4-methoxyphenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a quinoline moiety, a thiophene ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[2-(4-methoxyphenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinoline derivative is acylated with 4-methoxybenzoyl chloride.
Formation of the Thiophene Ring: The thiophene ring can be introduced via a Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(4-methoxyphenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
Methyl 3-({[2-(4-methoxyphenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound’s unique structure makes it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 3-({[2-(4-methoxyphenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into DNA, disrupting its function and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[2-(4-chlorophenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[2-(4-fluorophenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate
Uniqueness
Methyl 3-({[2-(4-methoxyphenyl)-4-quinolyl]carbonyl}amino)-2-thiophenecarboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Properties
Molecular Formula |
C23H18N2O4S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 3-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C23H18N2O4S/c1-28-15-9-7-14(8-10-15)20-13-17(16-5-3-4-6-18(16)24-20)22(26)25-19-11-12-30-21(19)23(27)29-2/h3-13H,1-2H3,(H,25,26) |
InChI Key |
DQSSHOXYUHKRHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
Origin of Product |
United States |
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